BenchChemオンラインストアへようこそ!

L-Carnitine acid fumarate

Solid-state stability Hygroscopicity Formulation science

L-Carnitine acid fumarate (CAS 90471-79-7) is a 1:1 salt composed of L-carnitine and fumaric acid, belonging to the class of non-hygroscopic carnitine salts developed to overcome the extreme moisture sensitivity of L-carnitine inner salt (free base). With a molecular formula of C₇H₁₅NO₃·C₄H₄O₄ and a molecular weight of 277.27 g/mol, it appears as a white crystalline powder freely soluble in water, and it is characterized by a typical L-carnitine content of 58.5 ± 2.0% and a fumaric acid content of 41.5 ± 2.0%.

Molecular Formula C11H18NO7-
Molecular Weight 276.26 g/mol
CAS No. 90471-79-7
Cat. No. B3030425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Carnitine acid fumarate
CAS90471-79-7
Molecular FormulaC11H18NO7-
Molecular Weight276.26 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(CC(=O)O)O.C(=CC(=O)[O-])C(=O)O
InChIInChI=1S/C7H15NO3.C4H4O4/c1-8(2,3)5-6(9)4-7(10)11;5-3(6)1-2-4(7)8/h6,9H,4-5H2,1-3H3;1-2H,(H,5,6)(H,7,8)/p-1/b;2-1+/t6-;/m1./s1
InChIKeyHNSUOMBUJRUZHJ-UEMBJLSASA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Carnitine Acid Fumarate (CAS 90471-79-7): A Stable, Non-Hygroscopic Carnitine Salt for Solid-Dosage Procurement


L-Carnitine acid fumarate (CAS 90471-79-7) is a 1:1 salt composed of L-carnitine and fumaric acid, belonging to the class of non-hygroscopic carnitine salts developed to overcome the extreme moisture sensitivity of L-carnitine inner salt (free base) [1]. With a molecular formula of C₇H₁₅NO₃·C₄H₄O₄ and a molecular weight of 277.27 g/mol, it appears as a white crystalline powder freely soluble in water, and it is characterized by a typical L-carnitine content of 58.5 ± 2.0% and a fumaric acid content of 41.5 ± 2.0% [2]. Originally disclosed in U.S. Patent 4,602,039, this salt was specifically engineered to resolve the processing and storage challenges posed by the highly hygroscopic inner salt, while simultaneously introducing the metabolic intermediate fumarate as the counter-ion [1].

Why L-Carnitine Acid Fumarate Cannot Be Simply Swapped with L-Carnitine Tartrate or Free Base in Formulation and Procurement


Although L-carnitine tartrate and L-carnitine inner salt deliver the same active cation, their divergent solid-state properties, hygroscopicity profiles, and counter-ion contributions create distinct technical barriers to interchangeability. The inner salt is notoriously hygroscopic, leading to deliquescence, caking, and unacceptable stability losses in solid oral dosage forms [1]. L-carnitine tartrate, while less hygroscopic than the inner salt, still deliquesces when relative humidity exceeds 60% and has been associated with gastrointestinal tolerability issues [2]. L-carnitine acid fumarate was patented specifically to eliminate these drawbacks: it is practically non-hygroscopic, withstands higher relative humidity than the tartrate salt, and provides fumaric acid—a Krebs-cycle intermediate—as an anion with complementary metabolic potential, a feature absent from tartrate or chloride salts [1][3]. These differences directly impact formulation robustness, shelf-life, patient compliance, and the potential for dual-action product positioning.

Head-to-Head Quantitative Differentiation of L-Carnitine Acid Fumarate vs. Closest Analogs


Hygroscopicity and Humidity Resistance: L-Carnitine Acid Fumarate vs. L-Carnitine Tartrate

L-carnitine acid fumarate exhibits a humidity-resistance profile superior to that of L-carnitine tartrate, which deliquesces when relative humidity (RH) exceeds 60% [1]. The fumarate salt is described as 'practically non-hygroscopic' and 'very stable' without provoking gastrointestinal side effects, whereas tartrate's hygroscopicity, though reduced relative to the inner salt, remains a formulation limitation [2][3]. This directly impacts the choice of excipients, packaging, and viable manufacturing geographies.

Solid-state stability Hygroscopicity Formulation science

Active Moiety Loading: L-Carnitine Content of Fumarate Salt vs. Tartrate Salt

L-Carnitine acid fumarate contains 58.5 ± 2.0% L-carnitine by weight, whereas L-carnitine tartrate contains approximately 68% L-carnitine because both carboxylic acid groups of tartaric acid are salified with L-carnitine [1][2]. This stoichiometric difference means that 586 mg of the fumarate salt delivers 340 mg of free L-carnitine, while only 500 mg of the tartrate salt delivers the same amount [3]. The lower loading in the fumarate salt must be accounted for in unit-dose calculations but is offset by its superior stability and the metabolic contribution of fumarate.

Stoichiometry Active loading Dosage form design

Oral Bioavailability: L-Carnitine Fumarate vs. Acetyl-L-Carnitine and Free Carnitine in a Porcine Model

In a controlled porcine study (n = 5–6 per group), L-carnitine fumarate administered as a single oral dose of 40 mg L-carnitine equivalents/kg produced AUC(0–32 h) values for free and total plasma carnitine that were statistically similar to those of free L-carnitine base, L-carnitine tartrate, and L-carnitine magnesium citrate [1]. In contrast, the ester forms acetyl-L-carnitine and lauroyl-L-carnitine yielded significantly lower AUC values, indicating reduced bioavailability [1]. This demonstrates that the fumarate salt does not compromise systemic carnitine exposure relative to the free base, while offering solid-state advantages the free base cannot provide.

Pharmacokinetics Bioavailability AUC comparison

Counter-Ion Metabolic Contribution: Fumarate as a Krebs-Cycle Intermediate vs. Tartrate

The fumarate anion in L-carnitine acid fumarate is a recognized intermediate of the tricarboxylic acid (Krebs) cycle, directly participating in mitochondrial energy production [1]. In contrast, the tartrate anion in L-carnitine tartrate has no known nutritional or therapeutic metabolic role [2]. While in vivo evidence quantifying a synergistic effect of the intact salt is limited to mechanistic rationale, the presence of a metabolically active counter-ion provides a differentiation point for product positioning and may offer complementary support for cardiac and skeletal muscle energy metabolism [1][3].

Metabolic synergy Krebs cycle Mitochondrial energy

Gastrointestinal Tolerability: Reduced Laxative Effect of Fumarate Salt vs. Tartrate Salt in a Rat Model

In a rat intestinal transit assay using a charcoal meal, L-carnitine acid fumarate produced a smaller increase in peristalsis compared to an equivalent L-carnitine dose from L-carnitine tartrate [1]. At a dose of 855 mg/kg (fumarate salt), the mean intestinal transit distance was 207.63 mm with a transit percentage of 58.66%, whereas at 730 mg/kg tartrate, the transit percentage increased more dramatically relative to vehicle, indicating a stronger prokinetic/laxative effect [1]. The patent explicitly claims L-carnitine acid fumarate as an 'adverse effect-free L-carnitine replacement' for individuals experiencing diarrhea or increased stool frequency with L-carnitine inner salt or tartrate [1].

Gastrointestinal tolerability Safety Charcoal meal transit

Physicochemical Specification and Water Solubility: Fumarate Salt Profile

L-Carnitine acid fumarate is a white crystalline powder freely soluble in water, with a specific optical rotation of −16.5° to −18.5° (10% aqueous solution) and a pH of 3.0–4.0 (1% aqueous solution) . The product specification mandates an L-carnitine content of 58.5 ± 2.0%, fumaric acid content of 41.5 ± 2.0%, and an overall assay of ≥98.0% [1]. These tightly controlled specifications, combined with its non-hygroscopic nature, ensure consistent performance in direct compression, capsule filling, and powder blending operations, reducing batch failure risk relative to more hygroscopic carnitine forms [2].

Solubility pH Specifications

Procurement-Guiding Application Scenarios for L-Carnitine Acid Fumarate (CAS 90471-79-7)


Solid Oral Dosage Forms for Humid-Climate Markets (Tablets, Capsules, Powders)

L-Carnitine acid fumarate's practically non-hygroscopic nature [1] makes it the preferred carnitine salt for manufacturers producing tablets, hard-shell capsules, or powder sachets destined for regions with high ambient humidity (e.g., Southeast Asia, Latin America). Unlike L-carnitine tartrate, which deliquesces above 60% RH [2], the fumarate salt maintains free-flowing powder characteristics without the need for specialized moisture-barrier packaging, reducing both material and logistical costs.

'Gentle on Stomach' Carnitine Supplements for Sensitive Populations

The documented reduction in gastrointestinal side effects with L-carnitine acid fumarate compared to L-carnitine tartrate [1] positions this salt for product lines targeting elderly consumers, individuals with irritable bowel syndrome, post-bariatric surgery patients, and athletes requiring high-dose carnitine regimens. Formulators can leverage the 'GI-friendly' differentiation to justify a premium price point in the nutraceutical market.

Dual-Action Sports Nutrition and Energy Formulations

Because the fumarate counter-ion is a Krebs-cycle intermediate [1][2], L-carnitine acid fumarate enables a 'dual-action' product narrative: L-carnitine facilitates long-chain fatty acid transport into mitochondria, while fumarate supports the citric acid cycle for ATP production. This synergistic positioning is not available with L-carnitine tartrate or hydrochloride salts and can be used to differentiate pre-workout, endurance, and recovery formulations [1].

Cardiovascular and Metabolic Health Medical Foods

L-Carnitine acid fumarate's well-characterized bioavailability profile, equivalent to free carnitine base [1], combined with the established cardioprotective role of fumarate in perfused heart models [2], supports its use in medical foods targeting myocardial energy metabolism, peripheral artery disease, and metabolic syndrome. The absence of the laxative effect associated with tartrate is particularly relevant for long-term daily administration in cardiac patient populations [3].

Quote Request

Request a Quote for L-Carnitine acid fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.